molecular formula C20H17BrN2O2 B4060524 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide

4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B4060524
M. Wt: 397.3 g/mol
InChI Key: OOOSGDLPYHLGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide, also known as BPN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPN is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep.

Mechanism of Action

4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Orexin-1 receptor plays a crucial role in regulating wakefulness and sleep, as well as various other physiological processes. 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide binds to the orexin-1 receptor and blocks its activation by orexin-A and orexin-B, which are the endogenous ligands of the receptor.
Biochemical and Physiological Effects
The blockade of orexin-1 receptor by 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects. For instance, 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to increase the duration of non-rapid eye movement (NREM) sleep and decrease the duration of rapid eye movement (REM) sleep. 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has also been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models. Furthermore, 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its selectivity for the orexin-1 receptor. This allows researchers to study the specific effects of orexin-1 receptor blockade without affecting other receptors or physiological processes. However, one of the limitations of using 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide is its relatively low potency compared to other orexin-1 receptor antagonists. This may require higher doses of 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide to achieve the desired effects, which can increase the risk of off-target effects.

Future Directions

There are several future directions for research on 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide and its applications. One direction is to study the effects of 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide on other physiological processes beyond sleep-wake regulation, such as feeding behavior and energy metabolism. Another direction is to develop more potent and selective orexin-1 receptor antagonists based on the structure of 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide. Additionally, 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide can be used as a tool to study the role of orexin-1 receptor in various pathological conditions, such as neurodegenerative diseases and cancer.

Scientific Research Applications

4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been used extensively in scientific research to study the role of orexin-1 receptor in various physiological and pathological conditions. For instance, 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has been used to study the effects of orexin-1 receptor antagonism on the regulation of sleep-wake cycle, anxiety, and depression. 4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide has also been used to study the role of orexin-1 receptor in drug addiction, obesity, and metabolic disorders.

properties

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-3-2-4-19(22-14)23-20(24)16-7-5-15(6-8-16)13-25-18-11-9-17(21)10-12-18/h2-12H,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOSGDLPYHLGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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